molecular formula C5H6N2O3S B1335336 2-(Methylsulfonyl)pyrimidin-5-ol CAS No. 16290-90-7

2-(Methylsulfonyl)pyrimidin-5-ol

Cat. No.: B1335336
CAS No.: 16290-90-7
M. Wt: 174.18 g/mol
InChI Key: ZWBVWXWEOSZANB-UHFFFAOYSA-N
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Description

Contextualization of Pyrimidine (B1678525) Scaffolds in Modern Chemical and Pharmaceutical Research

The pyrimidine nucleus, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, stands as a cornerstone of heterocyclic chemistry and drug discovery. Its prevalence in nature is underscored by its presence as a fundamental component of nucleic acids (cytosine, thymine, and uracil), which are essential for all known forms of life. acs.org This inherent biological relevance has rendered the pyrimidine scaffold a "privileged scaffold" in medicinal chemistry. nih.gov

Researchers have extensively explored pyrimidine derivatives, leading to a vast number of compounds with a broad spectrum of pharmacological activities. soton.ac.uk These include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and antiviral agents. acs.orgsoton.ac.uk The adaptability of the pyrimidine ring allows for substitution at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. This modulation can significantly influence the biological activity and target specificity of the compounds. nih.gov For instance, pyrimidine derivatives have been successfully developed as protein kinase inhibitors, a critical class of drugs in cancer therapy. acs.orgresearchgate.net

Significance of Methylsulfonyl Moieties in Heterocyclic Chemistry

The methylsulfonyl (-SO₂CH₃) group is a powerful functional group in the realm of heterocyclic chemistry and drug design. Its inclusion in a molecule can profoundly influence its physicochemical properties. The sulfonyl group is a strong electron-withdrawing group, which can significantly alter the electron distribution within a heterocyclic ring system. This electronic modulation can enhance the reactivity of the scaffold towards nucleophilic attack, a key mechanism in many biological interactions.

In recent years, heteroaryl sulfones, particularly 2-sulfonylpyrimidines, have gained prominence as highly effective reagents for the chemoselective arylation of cysteine residues in proteins. nih.govnih.gov This reaction is of great interest for developing targeted covalent inhibitors (TCIs), a class of drugs that can form a stable covalent bond with their biological target, often leading to enhanced potency and duration of action. soton.ac.uk The methylsulfonyl group, in this context, acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions with the thiol side chain of cysteine. nih.govacs.org The reactivity of the 2-sulfonylpyrimidine core can be systematically tuned by introducing other substituents on the pyrimidine ring, allowing for a remarkable modulation of reaction rates. nih.govacs.org

Rationale and Scope for Focused Research on 2-(Methylsulfonyl)pyrimidin-5-ol and its Analogs

The specific compound This compound merges the privileged pyrimidine scaffold with the functionally significant methylsulfonyl group. The rationale for focused research on this molecule and its analogs stems from the potential for unique reactivity and biological activity conferred by its specific substitution pattern.

The presence of a hydroxyl (-OH) group at the 5-position is of particular interest. This group can act as both a hydrogen bond donor and acceptor, potentially influencing the molecule's binding affinity and selectivity for biological targets. Furthermore, its electronic properties (as an electron-donating group by resonance and weakly electron-withdrawing by induction) could modulate the reactivity of the 2-sulfonylpyrimidine system in a distinct manner compared to other substituted analogs.

Systematic studies on libraries of 2-sulfonylpyrimidine derivatives have demonstrated that substituents on the pyrimidine ring can modulate the reactivity towards thiols over several orders of magnitude. nih.gov This highlights the vast chemical space available for exploration. Research into This compound would contribute to a more comprehensive understanding of these structure-reactivity relationships.

The scope of research on This compound and its analogs would logically include:

Synthesis: Developing and optimizing synthetic routes to access the parent compound and a diverse set of related analogs. Standard methods often involve the nucleophilic aromatic substitution of a suitable precursor followed by oxidation of a thioether to the sulfone. researchgate.net

Reactivity Studies: Quantitatively assessing the reactivity of the compound with biologically relevant nucleophiles, such as glutathione (B108866) or cysteine derivatives, to determine its potential as a covalent modifier of proteins. nih.gov

Biological Screening: Evaluating the compound and its analogs in a variety of biological assays to identify potential therapeutic applications, for example, as enzyme inhibitors or anticancer agents.

The table below presents a selection of related 2-sulfonylpyrimidine analogs that have been part of broader research initiatives, illustrating the chemical space around the title compound.

Compound NameMolecular FormulaKey Feature
2-(Methylsulfonyl)pyrimidine (B77071)C₅H₆N₂O₂SThe parent 2-sulfonylpyrimidine structure.
5-Iodo-2-(methylsulfonyl)pyrimidineC₅H₅IN₂O₂SAn analog with a halogen substituent.
Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylateC₈H₁₀N₂O₄SAn analog with an ester group at the 5-position.
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidineC₇H₁₀N₂O₄SAn early example used as a cysteine "capping" agent. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfonylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c1-11(9,10)5-6-2-4(8)3-7-5/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBVWXWEOSZANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404337
Record name 2-methylsulfonylpyrimidin-5-ol
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Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16290-90-7
Record name 2-(Methylsulfonyl)-5-pyrimidinol
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Record name 2-methylsulfonylpyrimidin-5-ol
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Record name 2-methanesulfonylpyrimidin-5-ol
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Synthetic Methodologies and Chemical Transformations of 2 Methylsulfonyl Pyrimidin 5 Ol

Established Synthetic Pathways to 2-(Methylsulfonyl)pyrimidin-5-ol

The synthesis of this compound is typically achieved through multi-step pathways that involve the initial construction of the core pyrimidine (B1678525) ring, followed by functional group manipulations. These established routes are designed to efficiently introduce the required substituents at the correct positions.

Pyrimidine Ring Construction with Precursor Incorporation

The formation of the pyrimidine ring is the foundational step in the synthesis of this compound. A common strategy involves the cyclocondensation of precursors that already contain, or can be easily converted to, the desired functional groups. One efficient method is the cyclic condensation of malonate derivatives with S-methylisothiouronium sulfate (B86663) researchgate.net. This approach builds the pyrimidine scaffold while incorporating the S-methyl group, a direct precursor to the final methylsulfonyl moiety.

Another versatile method for pyrimidine synthesis that can be adapted for this purpose starts from 3-amino-2-alkylacrolein and formamide (B127407) patsnap.com. By selecting appropriately substituted starting materials, this method allows for the incorporation of a group at the 5-position that can be subsequently converted to a hydroxyl group.

Introduction and Oxidation of the Methylthio Precursor to Methylsulfonyl

The most prevalent pathway to introduce the 2-methylsulfonyl group is through the oxidation of its methylthio analogue, 2-(methylthio)pyrimidin-5-ol (B1349094). The methylthio group (-SCH₃) is typically introduced first, as it is a precursor that is readily oxidized to the desired methylsulfonyl group (-SO₂CH₃).

The oxidation of the thioether is a standard and high-yielding transformation. A variety of oxidizing agents can be employed for this purpose. Common reagents include hydrogen peroxide (H₂O₂), often in the presence of a catalyst like sodium tungstate (B81510) dihydrate, meta-chloroperbenzoic acid (m-CPBA), and potassium peroxymonosulfate (B1194676) (known as Oxone®). researchgate.netgoogle.com The choice of oxidant and reaction conditions can be tuned to ensure complete conversion to the sulfone. For instance, the oxidation of 5-chloro-2-(methylthio)-pyrimidine has been successfully achieved with 50% aqueous hydrogen peroxide at 60-65 °C, yielding the corresponding sulfone in high yield google.com.

Table 1: Reagents for Oxidation of Methylthio Precursor

Oxidizing Agent Catalyst/Conditions Reference
Hydrogen Peroxide (H₂O₂) Sodium tungstate dihydrate, 60-65°C google.com
Hydrogen Peroxide (H₂O₂) General oxidation
m-Chloroperbenzoic acid (m-CPBA) DCM, ~0°C researchgate.net

Regioselective Functionalization at the 5-Position (Hydroxylation)

Direct regioselective hydroxylation at the 5-position of a pre-formed 2-(methylsulfonyl)pyrimidine (B77071) ring is a challenging transformation. Therefore, the hydroxyl group is more commonly introduced by using a starting material that already contains the hydroxyl functionality or a group that can be easily converted to it. The synthesis of the key intermediate, 2-(methylthio)pyrimidin-5-ol, often starts from a pyrimidine precursor that is already functionalized at the 5-position. sigmaaldrich.com For example, a common route involves the reaction of a 2-chloropyrimidine (B141910) derivative with sodium methanethiolate, followed by hydrolysis to yield the 2-(methylthio)pyrimidin-5-ol product . In this sequence, the starting material would typically possess a group at the 5-position, such as an ether or ester, which can be cleaved under hydrolytic conditions to reveal the hydroxyl group.

Advanced Derivatization Strategies for this compound Derivatives

The functional groups on this compound, namely the 5-hydroxyl and the 2-methylsulfonyl groups, serve as handles for further chemical modifications, enabling the synthesis of a diverse range of derivatives.

Chemical Modifications at the 5-Hydroxyl Position

The hydroxyl group at the 5-position behaves as a typical phenolic hydroxyl group and can undergo various chemical modifications. It can be readily derivatized through reactions such as etherification and esterification. For example, treatment with alkyl halides or acyl chlorides in the presence of a suitable base can convert the hydroxyl group into the corresponding ether or ester, respectively. The synthesis of derivatives like 2-(2-methylsulfanyl-pyrimidin-5-yloxy)-prop-2-en-1-ol demonstrates the accessibility of the hydroxyl group for such transformations, allowing for the introduction of various side chains. sigmaaldrich.com

Table 2: Examples of Reactions at the 5-Hydroxyl Position

Reaction Type Reagent Class Product Class Reference
Etherification Alkyl halides 5-Alkoxy-pyrimidines

Functional Group Interconversions of the 2-Methylsulfonyl Moiety

The 2-methylsulfonyl group is a potent electron-withdrawing group and an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its utility in chemical synthesis, allowing for the introduction of a wide array of substituents at the 2-position.

The pyrimidine ring is activated towards nucleophilic attack at the C2 position, facilitating the displacement of the methylsulfinate anion. Studies have shown that 2-sulfonylpyrimidines react chemoselectively with various nucleophiles. For instance, they undergo efficient substitution with thiols, such as glutathione (B108866) acs.orgnih.gov. Similarly, primary aliphatic amines have been shown to selectively displace the sulfone group in related 2-(methylsulfonyl)pyrimidine systems researchgate.net. The sulfone can also be displaced by other nucleophiles, such as cyanide, to introduce a cyano group researchgate.net. In some contexts, the methylsulfonyl group can also be reduced back to the corresponding sulfide (B99878) . This versatility makes the 2-methylsulfonyl group a key strategic element for creating diverse libraries of pyrimidine derivatives.

Table 3: Nucleophilic Substitution of the 2-Methylsulfonyl Group

Nucleophile Resulting Functional Group Reference
Thiols (e.g., Glutathione) 2-Thioether acs.orgnih.gov
Primary Aliphatic Amines 2-Amino researchgate.net

Substituent Effects and Introduction at Other Pyrimidine Ring Positions

Studies on related 2-sulfonylpyrimidines have provided valuable insights into the effects of introducing additional substituents at other positions of the pyrimidine ring. nih.gov The introduction of further electron-withdrawing groups, particularly at the 4- and 6-positions, is expected to enhance the electrophilicity of the ring, thereby increasing the rate of nucleophilic attack. For instance, the presence of a nitro or trifluoromethyl group can dramatically accelerate SNAr reactions. nih.gov

The following table, adapted from studies on related 2-sulfonylpyrimidines, illustrates the profound impact of substituents on the reaction rates with thiols, which serves as a model for the reactivity of this compound derivatives.

Substituent at Position 5Relative Reactivity
-H1
-CH30.5
-Cl10
-Br12
-NO21000

Chemo- and Regioselectivity in Synthetic Design

The design of synthetic routes to derivatives of this compound must carefully consider the chemo- and regioselectivity of the reactions. The presence of multiple reactive sites—the electrophilic carbon atoms of the pyrimidine ring (C4 and C6), the hydroxyl group, and potentially the sulfonyl group under certain conditions—necessitates strategic planning to achieve the desired functionalization.

Strategies for Selective Site Functionalization

Selective functionalization of the pyrimidine ring in the presence of the hydroxyl group can be achieved by leveraging the differential reactivity of the available positions. The C4 and C6 positions of the pyrimidine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms and the 2-methylsulfonyl group. nih.gov

Strategies for achieving regioselectivity in the functionalization of the pyrimidine ring often rely on the nature of the nucleophile and the reaction conditions. For instance, in reactions with amines, the substitution pattern can be controlled by the choice of the amine and the solvent. soton.ac.uk In the context of this compound, nucleophilic substitution is most likely to occur at the C4 or C6 positions. The directing effect of the existing substituents would need to be carefully considered.

The hydroxyl group at the 5-position can also be a site for functionalization. It can undergo O-alkylation or O-acylation under appropriate basic conditions. To avoid competing reactions at the pyrimidine ring, a careful choice of reagents and reaction conditions is paramount. For example, using a mild base and a suitable alkylating or acylating agent can favor reaction at the hydroxyl group over nucleophilic substitution on the ring.

The following table summarizes the expected reactivity of different sites on the this compound scaffold towards various types of reagents, providing a guide for selective functionalization.

Reactive SiteReagent TypeExpected Reaction
C4/C6 PositionsStrong Nucleophiles (e.g., Amines, Thiols)Nucleophilic Aromatic Substitution (SNAr)
5-OH GroupAlkyl Halides/Acyl Halides (with base)O-Alkylation/O-Acylation
2-SO2Me GroupStrong Nucleophiles (under harsh conditions)Displacement of the sulfonyl group

Stereochemical Control in Derivatization

While this compound itself is an achiral molecule, its derivatization can lead to the formation of chiral centers, making stereochemical control a critical aspect of synthetic design. This is particularly relevant when introducing substituents at the C4 or C6 positions if the incoming group or the resulting product is chiral, or when chiral reagents or catalysts are used in the derivatization of the hydroxyl group.

Achieving stereochemical control in the derivatization of pyrimidine derivatives often involves the use of chiral auxiliaries, catalysts, or reagents. For instance, in the case of nucleophilic addition to the pyrimidine ring, if the nucleophile is chiral, diastereomeric products may be formed. The stereoselectivity of such reactions would depend on the steric and electronic interactions in the transition state.

Further research is needed to explore and establish specific methodologies for the stereocontrolled synthesis of chiral derivatives of this compound, which would be crucial for the development of enantiomerically pure compounds for applications in fields such as medicinal chemistry, where stereochemistry often plays a decisive role in biological activity.

Advanced Spectroscopic and Structural Characterization Studies of 2 Methylsulfonyl Pyrimidin 5 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Conformational Analysis

No publicly available ¹H or ¹³C NMR data, including chemical shifts (δ), coupling constants (J), or studies on the conformational dynamics of 2-(Methylsulfonyl)pyrimidin-5-ol, could be located.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions

There are no published reports on the successful growth of single crystals of this compound, and consequently, no crystallographic data, such as unit cell dimensions, bond lengths, bond angles, or details of its intermolecular interactions in the solid state, are available.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Detailed high-resolution mass spectrometry (HRMS) data, which would provide the precise molecular weight and characteristic fragmentation patterns of this compound, have not been documented in the accessible scientific literature.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Bond Characterization

Specific infrared (IR) and Raman spectroscopic data, which would identify the vibrational frequencies of the functional groups and characterize the bonding within the this compound molecule, remain unreported.

Computational Chemistry and Theoretical Investigations of 2 Methylsulfonyl Pyrimidin 5 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. Methods like Density Functional Theory (DFT) offer a balance between computational cost and accuracy, making them a popular choice for studying molecules of this size. High-level ab initio methods, while more computationally intensive, can be used for benchmarking and validation.

The initial step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is typically achieved using DFT methods, for instance, with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a suitable basis set like 6-31+G(d,p). nih.gov More advanced functionals, such as ωB97X-D, which accounts for dispersion forces, are also employed, particularly in systems where non-covalent interactions are important. researchgate.net

Once the geometry is optimized, an analysis of the electronic structure reveals the distribution of electrons within the molecule. This involves calculating properties like atomic charges and the molecular electrostatic potential (MEP). The MEP map highlights regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. For 2-(Methylsulfonyl)pyrimidin-5-ol, the electron-withdrawing nature of the methylsulfonyl group and the electron-donating character of the hydroxyl group are expected to significantly influence the electronic landscape of the pyrimidine (B1678525) ring.

Illustrative Optimized Geometrical Parameters The following table presents hypothetical, yet realistic, data for the optimized geometry of this compound, as would be obtained from a DFT calculation. Actual values would require a specific computational study.

ParameterBond/AngleHypothetical Value
Bond LengthC2-S1.78 Å
S-O11.45 Å
S-O21.45 Å
S-C(methyl)1.79 Å
C5-O(hydroxyl)1.36 Å
Bond AngleC4-C5-C6118.5°
C2-S-C(methyl)104.0°
O1-S-O2119.5°
Dihedral AngleC4-N3-C2-S180.0°

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.netjchemrev.com

In studies of related 2-sulfonylpyrimidines, DFT calculations have been instrumental in understanding their reactivity towards nucleophiles in SNAr reactions. acs.orgsoton.ac.uk The calculations showed that nucleophilic addition to the pyrimidine ring is the rate-determining step, a process governed by the LUMO's energy and distribution. researchgate.net For this compound, the FMO analysis would be crucial for predicting its behavior in similar chemical transformations.

Hypothetical Frontier Orbital Energies This table illustrates the kind of data generated from an FMO analysis. The values are representative for a heterocyclic compound of this nature.

OrbitalPropertyHypothetical Value (eV)
HOMOEnergy-7.2
LUMOEnergy-1.5
Energy GapELUMO - EHOMO5.7

Theoretical calculations can predict various spectroscopic properties, which serves as a powerful tool for structure verification when compared with experimental data. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic transitions, predicting the UV-Visible absorption spectrum. jchemrev.com Furthermore, by performing a frequency calculation on the optimized geometry, the vibrational modes (IR and Raman spectra) can be predicted. jchemrev.com A comparison between the calculated and experimental spectra can confirm the presence of specific functional groups and validate the accuracy of the computational model.

Molecular Dynamics Simulations

While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and interactions with the environment. youtube.com

The pyrimidine ring itself is largely rigid, but this compound possesses conformational flexibility primarily through the rotation around the C2-S and S-C(methyl) single bonds. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers.

A more significant dynamic process for this molecule is the potential for tautomerism. The 5-hydroxy group can exist in equilibrium with its keto tautomer, 2-(methylsulfonyl)pyrimidin-5(4H)-one. This keto-enol tautomerism is a common feature in hydroxypyrimidines and can have a profound impact on the molecule's chemical and biological properties. researchgate.net MD simulations, potentially combined with quantum mechanics in a QM/MM approach, can be used to investigate the relative stability of these tautomers and the energy barriers for their interconversion.

The surrounding environment, particularly the solvent, can significantly influence a molecule's structure, stability, and reactivity. MD simulations are exceptionally well-suited to study these effects by explicitly including solvent molecules (e.g., water) in the simulation box. mdpi.com This allows for a detailed analysis of the hydrogen bonding network between the solvent and the polar sulfonyl and hydroxyl groups of this compound. Such simulations can reveal how the solvent stabilizes certain conformers or tautomers and can provide a more realistic understanding of the molecule's behavior in solution. DFT studies on related compounds often incorporate implicit solvent models, like the SMD model, to account for solvent effects on reactivity, underscoring the importance of this factor. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity/Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. nih.gov For pyrimidine derivatives, QSAR models are instrumental in predicting their potential as therapeutic agents or in understanding their interaction mechanisms.

The development of robust statistical models is the cornerstone of QSAR studies. For pyrimidine derivatives, including those structurally related to this compound, various statistical methods are employed to correlate their structural features with observed activities.

Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to develop these models. For instance, in a study on 2-(4-methylsulphonylphenyl)pyrimidine derivatives as cyclooxygenase-2 (COX-2) inhibitors, both MLR and PLS analyses were utilized to build predictive QSAR models. tandfonline.comnih.gov These models are represented by equations that quantify the contribution of different molecular descriptors to the biological activity. The statistical quality of these models is assessed using parameters like the squared correlation coefficient (R²), which indicates the proportion of variance in the dependent variable that is predictable from the independent variables, and the root mean square error (RMSE), which measures the differences between values predicted by a model and the values observed. scirp.org

For example, a study on pyrimidine derivatives as anti-inflammatory agents developed both MLR and Artificial Neural Network (ANN) models. The MLR model yielded a squared correlation coefficient (R²) of 91.28%, while the ANN model showed an even higher R² of 98.22%, indicating a strong correlation between the selected descriptors and the anti-inflammatory activity. scirp.org Such models, once validated, can be used to predict the activity of new, unsynthesized pyrimidine compounds. scirp.org

The process often involves dividing the available compounds into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov A reliable QSAR model should not only fit the training data well but also accurately predict the activity of the compounds in the test set. scirp.org

The predictive power of a QSAR model is entirely dependent on the choice of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be broadly categorized into constitutional, topological, geometrical, and electronic descriptors.

In the context of pyrimidine derivatives, several key structural descriptors have been identified as being crucial for their reactivity and interaction. A study on 2-(4-methylsulphonylphenyl)pyrimidine derivatives identified several important descriptors through Complete Paired-MLR (CP-MLR) analysis. tandfonline.com These include:

Constitutional Descriptors : These are the simplest descriptors and reflect the molecular composition. Examples include the number of methyl groups (Me) and the molecular polarizability (Mp). tandfonline.com

Topological Descriptors : These describe the connectivity of atoms in a molecule. 2D-autocorrelation descriptors such as GATS1p and GATS5p, which are derived from the molecular topology and atomic properties like Sanderson electronegativity and polarizability, have been shown to be important for the inhibitory activity of pyrimidine derivatives. tandfonline.com

2D-Autocorrelation Descriptors : Descriptors like MATS1e, MATS2e, and MATS1v describe how a certain property is distributed along the topological structure of the molecule. tandfonline.com

Hydrogen-bonding Descriptors : The number of hydrogen atoms attached to a heteroatom (H-050) and the number of hydrogen atoms attached to an alpha-carbon (H-051) have also been found to influence activity. For instance, a higher number of hydrogen atoms attached to an alpha-carbon was found to have a negative influence on the COX-2 inhibitory activity of certain pyrimidine derivatives. tandfonline.com

Functional Group Descriptors : The presence of specific functional groups, such as an aromatic ether (nRORPh), can also be a key determinant of activity. tandfonline.com

The table below summarizes some of the key descriptors identified in QSAR studies of pyrimidine derivatives and their general significance.

Descriptor TypeExample DescriptorsSignificance in Pyrimidine QSAR
ConstitutionalMe, MpRelate molecular composition and polarizability to activity. tandfonline.com
Topological (2D-Autocorrelation)GATS1p, GATS5p, MATS1eDescribe the distribution of atomic properties like electronegativity and polarizability across the molecular structure, influencing interactions. tandfonline.com
Hydrogen-bondingH-050, H-051Indicate the potential for hydrogen bonding, which can be crucial for receptor binding. The number of specific hydrogen atoms can either enhance or diminish activity. tandfonline.com
Functional GroupnRORPhThe presence of certain functional groups like aromatic ethers can significantly modulate biological activity. tandfonline.com

The identification of these key descriptors provides valuable insights into the structural requirements for a pyrimidine derivative to exhibit a particular activity, thereby guiding the design of more potent and selective compounds.

Machine Learning and Artificial Intelligence Applications in Pyrimidine Research

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemical and biomedical research, including the study of pyrimidine derivatives. These approaches can handle large and complex datasets, uncovering intricate patterns that may not be apparent with traditional statistical methods. researchgate.netnih.gov

ML algorithms, such as random forests, support vector machines, and neural networks, are being used to develop predictive models for various properties of pyrimidine compounds. researchgate.netresearchgate.net For instance, ML models have been successfully developed to predict the corrosion inhibition efficiency of pyrimidine derivatives. researchgate.netresearchgate.net In one study, a random forest model demonstrated a significant improvement in prediction accuracy after employing a virtual sample generation technique to handle a small dataset. researchgate.net

Furthermore, ML is being applied in the context of drug discovery and personalized medicine. Researchers have used integrated frameworks of various ML and deep learning algorithms to develop prognostic signatures based on pyrimidine metabolism-related genes in lung adenocarcinoma. nih.gov Such models can help in predicting patient survival outcomes and their sensitivity to different therapies, paving the way for individualized treatment strategies. nih.gov

The application of ML in pyrimidine research extends to the prediction of various biological activities. For example, ML models have been used to predict the anti-inflammatory activity of pyrimidine derivatives, with artificial neural networks often showing superior performance compared to multiple linear regression models. scirp.org These advanced computational tools are accelerating the pace of research by enabling the rapid screening of virtual compound libraries and the identification of promising new drug candidates. researchgate.net

The integration of ML with other computational methods, such as Density Functional Theory (DFT) calculations, is also proving to be a powerful strategy. This combination allows for the development of highly accurate predictive models by leveraging the strengths of both physics-based calculations and data-driven approaches. researchgate.net

Structure Activity Relationship Sar Studies of 2 Methylsulfonyl Pyrimidin 5 Ol Derivatives

Systematic Elucidation of Substituent Effects on Chemical Reactivity

Systematic studies on 2-sulfonylpyrimidine (2-SP) analogues have demonstrated that their reactivity can be precisely controlled over several orders of magnitude by introducing various substituents onto the pyrimidine (B1678525) ring. acs.org The electronic properties of these substituents—whether they are electron-withdrawing groups (EWGs) or electron-donating groups (EDGs)—play a pivotal role in modulating the electrophilicity of the pyrimidine core and, consequently, the rate of SNAr reactions. acs.org

Research has shown that substitution at the 5-position of the pyrimidine ring has the most significant impact on chemical reactivity. acs.org Introducing potent EWGs, such as a nitro group (-NO₂) or a trifluoromethyl group (-CF₃) at this position, drastically accelerates reaction rates. Conversely, EDGs like an amino group (-NH₂) or a methoxy (B1213986) group (-OMe) tend to slow down the reaction. acs.org The hydroxyl group (-OH) in 2-(methylsulfonyl)pyrimidin-5-ol is primarily an electron-donating group through resonance, which would be expected to decrease the intrinsic reactivity compared to unsubstituted or EWG-substituted analogues.

The effect of substituents is not limited to the 5-position. Modifications at the 4- and 6-positions also influence reactivity, allowing for fine-tuning of the molecule's properties. A systematic study involving a library of over 40 2-SP derivatives revealed a clear correlation between the substituent's electronic nature and the observed reaction rate with nucleophiles like glutathione (B108866) (GSH). acs.org For instance, a 5-nitro substituted 2-sulfonylpyrimidine reacts significantly faster than its 5-amino counterpart. acs.org

Below is a data table summarizing the effect of various substituents on the reactivity of the 2-sulfonylpyrimidine scaffold, based on reported kinetic data.

Rational Design Principles for Modulating Reactivity and Specificity

The rational design of this compound derivatives hinges on established principles derived from systematic SAR studies. The goal is to modulate reactivity for a specific application, such as achieving selective labeling of a target protein while minimizing off-target reactions or hydrolysis. acs.org Key design strategies include:

Electronic Tuning of the Pyrimidine Core: As detailed in the previous section, the introduction of EWGs or EDGs at positions 4, 5, or 6 is the primary method for controlling reactivity. acs.org For instance, to design a highly reactive probe, one might introduce a nitro or cyano group. For a less reactive, more stable compound, an amino or hydroxyl group would be more appropriate. acs.orgmdpi.com

Modification of the Leaving Group: While the methylsulfonyl moiety is a common choice, the electronics and sterics of the leaving group itself can be altered. Changing the alkyl or aryl portion of the sulfonyl group (R'SO₂) can fine-tune the reaction rate. acs.org

These principles, often guided by molecular docking and computational analysis, enable a "molecular extension" strategy where a core scaffold is systematically modified to optimize its interaction with a biological target. mdpi.comnih.gov

Interplay between the 5-Hydroxyl Group and the 2-Methylsulfonyl Moiety on SAR

The interaction between the 5-hydroxyl group and the 2-methylsulfonyl group is fundamental to the SAR profile of this compound. The 2-methylsulfonyl group is a powerful electron-withdrawing moiety that functions as an activating group for nucleophilic aromatic substitution (SNAr), making the C2 position of the pyrimidine ring highly electrophilic. acs.org

Therefore, the interplay is a classic push-pull electronic dynamic:

2-Methylsulfonyl Group (Pull): Activates the ring for nucleophilic attack.

5-Hydroxyl Group (Push): Deactivates the ring towards nucleophilic attack.

Correlation between Computational Descriptors and Observed Activity/Interaction Profiles

Computational chemistry plays a vital role in understanding and predicting the activity of this compound derivatives. By correlating theoretical descriptors with experimentally observed data, researchers can build predictive quantitative structure-activity relationship (QSAR) models. mdpi.commdpi.com

Density Functional Theory (DFT) calculations have been instrumental in elucidating the SNAr reaction mechanism. These studies support a two-step process involving a stabilized Meisenheimer-Jackson complex intermediate, providing a theoretical foundation for the observed reactivity patterns. acs.org

QSAR studies on related heterocyclic scaffolds, such as 1,2,4-triazolo[1,5-a]pyrimidines, have identified several key molecular descriptors that correlate with biological activity. mdpi.com These descriptors provide quantitative insight into the physicochemical properties that drive the interaction of the molecule with its target.

Key computational descriptors and their relevance include:

Topological and Steric Descriptors: Properties like the principal moment of inertia ratio (pmi3) and various surface area descriptors (vsurf) quantify the size, shape, and accessibility of the molecule, which are critical for fitting into a binding site. mdpi.com

Lipophilicity Descriptors: The logarithm of the partition coefficient (e.g., slogP) is a measure of the molecule's hydrophobicity, which influences its ability to cross cell membranes and interact with hydrophobic pockets in a protein. mdpi.com

A hypothetical QSAR model might take the following form, as seen in studies of similar compounds: pIC₅₀ = c₀ + c₁(Electronic Descriptor) - c₂(Steric Descriptor) + c₃*(Lipophilicity Descriptor) mdpi.com

The table below illustrates the types of descriptors used in such models and their typical contribution to predicting activity.

These computational models are essential components of the rational design cycle, allowing for the virtual screening of novel derivatives and the prioritization of candidates for synthesis and experimental testing. mdpi.com

Investigative Research on Molecular Mechanisms and Interactions of 2 Methylsulfonyl Pyrimidin 5 Ol in Vitro Focus

Molecular Mechanisms of Covalent Adduct Formation with Biological Nucleophiles

The interaction of 2-(methylsulfonyl)pyrimidin-5-ol and related 2-sulfonylpyrimidines with biological nucleophiles, particularly the thiol side chain of cysteine residues in proteins, is a key area of research. This interaction leads to the formation of a stable covalent bond through a process known as S-arylation.

Kinetics and Thermodynamics of Thiol-Click Reactions

The reaction between 2-sulfonylpyrimidines and thiols, often referred to as a "thio-click" reaction, is characterized by its rapid kinetics and high selectivity for cysteine over other amino acids. nih.govacs.org These reactions are metal-free and proceed efficiently under mild, aqueous conditions at neutral pH, forming stable S-heteroarylated adducts. nih.govnih.gov The reactivity of the 2-sulfonylpyrimidine scaffold can be finely adjusted over several orders of magnitude by modifying the substituents on the pyrimidine (B1678525) ring. nih.govresearchgate.net

The rate of these reactions is pH-dependent, with faster rates observed at slightly alkaline pH values (e.g., pH 7.0) compared to more acidic conditions (e.g., pH 6.5). nih.govacs.org This is consistent with a higher concentration of the more nucleophilic thiolate anion at higher pH. nih.govacs.org For instance, the reaction of 2-(methylsulfonyl)pyrimidines with glutathione (B108866) (GSH) is approximately five times faster at pH 7.0 than at pH 6.5. acs.org

Substitutions at the 5-position of the pyrimidine ring have a significant impact on the reaction rate. nih.govacs.org Electron-withdrawing groups at this position can accelerate the reaction by up to 1000-fold while maintaining specificity. acs.org In contrast, replacing the pyrimidine ring with other heterocyclic systems like 1,4-pyrazine can completely halt the reaction, whereas a 1,3,5-triazine (B166579) ring leads to a drastic increase in reactivity, to the point of instability in aqueous buffers. acs.org

Rate Constants of 2-Sulfonylpyrimidine Derivatives with Glutathione (GSH)
CompoundpHRate Constant (k) (M⁻¹s⁻¹)
2-(Methylsulfonyl)pyrimidine (B77071) (unsubstituted)7.0~2.8 x 10⁻²
Quinazoline analogue7.0~2.8 x 10⁻²
2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole7.0~1200
1-Phenyl 5-methylsulfonyl tetrazole7.0~4.3
2-Methylsulfonyl-1,3,4-oxadiazole 5-phenyl7.0~160

Investigations into Site-Specific Arylation of Proteins

The high chemoselectivity of 2-sulfonylpyrimidines for cysteine residues makes them valuable tools for the site-specific arylation of proteins. nih.govnih.gov This specificity allows for the covalent modification of proteins at defined locations, minimizing off-target reactions. nih.gov The ability to tune the reactivity of the 2-sulfonylpyrimidine core allows for matching the reactivity to that of specific, accessible cysteine residues on a protein's surface. nih.gov

Successful regioselective arylation has been demonstrated on the DNA-binding domain of the tumor suppressor protein p53. acs.orgnih.gov X-ray crystallography has been used to confirm the specific sites of arylation on the protein. acs.orgnih.gov For example, modification of cysteine residues C182 and C277 in p53 has been observed. nih.gov Upon arylation, the pyrimidine moiety can be stabilized by hydrogen bonds with the protein backbone. nih.gov This site-specific modification can also lead to conformational changes in the protein, as seen by the stabilization of a single conformation for the modified cysteine side chains, which existed in two alternative conformations in the unmodified protein. nih.gov

Interrogation of Enzyme Inhibition Mechanisms at the Molecular Level

The covalent modification of enzymes by compounds like this compound can lead to the inhibition of their catalytic activity. Understanding the molecular details of this inhibition is crucial for drug development and biochemical studies.

Binding Site Characterization and Ligand-Enzyme Interactions

The hydroxyl and methylthio groups of related pyrimidine compounds play a crucial role in their binding affinity and specificity to enzyme active sites. In the case of 2-sulfonylpyrimidines, the covalent bond formation with a cysteine residue within a binding pocket is a key feature of their inhibitory mechanism. The pyrimidine ring itself can form hydrophobic interactions and hydrogen bonds with amino acid residues at the enzyme's binding site. For instance, in the colchicine (B1669291) binding site of tubulin, a furo[2,3-d]pyrimidine (B11772683) scaffold forms hydrophobic interactions with several amino acid residues. nih.gov

Studies on Allosteric Modulation

Some pyrimidine-based compounds have been shown to act as allosteric modulators of enzymes and receptors. nih.gov Allosteric modulators bind to a site on the protein that is distinct from the active site, inducing a conformational change that alters the protein's activity. For example, certain 2,5′-thiodipyrimidines and 5-(phenylthio)pyrimidines have been identified as reversible binders to an allosteric site on Heat Shock Protein 70 (Hsp70). nih.gov Similarly, some compounds have been shown to interact with the allosteric MPEP site on the metabotropic glutamate (B1630785) receptor 5 (mGlu₅). nih.gov While direct evidence for this compound as an allosteric modulator is not specified in the provided context, the general principle of pyrimidine scaffolds acting as allosteric modulators is established.

Future Directions and Emerging Research Avenues for 2 Methylsulfonyl Pyrimidin 5 Ol

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of 2-(methylsulfonyl)pyrimidin-5-ol and its derivatives will increasingly prioritize environmentally benign and sustainable practices. Traditional synthetic routes often rely on harsh reagents and organic solvents, generating significant chemical waste. The development of "green" methodologies will be crucial for the environmentally responsible production of these compounds.

Future research should focus on:

Solvent-Free and Aqueous Synthesis: Exploring reactions under solvent-free conditions or in water as a green solvent to minimize the use of volatile organic compounds (VOCs). researchgate.net Techniques like microwave-assisted synthesis and mechanochemical approaches (ball milling or grinding) can enhance reaction rates and yields in the absence of traditional solvents. researchgate.net

Catalyst-Free and Biocatalytic Approaches: Designing synthetic pathways that eliminate the need for catalysts or employ biocatalysts like enzymes. These approaches offer high selectivity and operate under mild conditions, reducing energy consumption and byproduct formation.

One-Pot, Multicomponent Reactions: Developing one-pot, multicomponent reactions (MCRs) to synthesize complex pyrimidine (B1678525) derivatives in a single step from simple starting materials. researchgate.net This strategy improves atom economy and process efficiency by reducing the number of intermediate purification steps. researchgate.net

Renewable Starting Materials: Investigating the use of renewable feedstocks for the synthesis of the pyrimidine core, moving away from petroleum-based precursors.

An example of a greener approach for a related class of compounds involves the cyclic condensation of malonate derivatives with S-methylisothiouronium sulfate (B86663), followed by oxidation using Oxone in a water-acetone mixture, which is considered a more environmentally friendly oxidant. researchgate.net

Exploration of Unconventional Reactivity Patterns and Synthetic Applications

The methylsulfonyl group at the 2-position of the pyrimidine ring renders the C2 carbon highly electrophilic, making it susceptible to nucleophilic aromatic substitution (SNAr). While this reactivity is known, future research can delve into more unconventional reactivity patterns and expand its synthetic utility.

Key areas for exploration include:

Modulating Reactivity: Systematically studying the influence of substituents at other positions of the pyrimidine ring on the reactivity of the C2-sulfonyl group. Electron-donating groups (EDGs) are expected to decrease reactivity, while electron-withdrawing groups (EWGs) will likely enhance it. A systematic investigation could allow for the fine-tuning of reactivity over several orders of magnitude, enabling precise control for specific applications. nih.govacs.org

Novel Coupling Chemistries: Investigating the use of this compound in novel transition-metal-catalyzed cross-coupling reactions. The sulfonyl group can potentially act as a leaving group in reactions beyond traditional SNAr, opening up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Domino and Cascade Reactions: Designing domino or cascade reactions initiated by the nucleophilic displacement of the methylsulfonyl group. This could lead to the rapid construction of complex heterocyclic systems in a single synthetic operation.

A recent study on 2-sulfonylpyrimidines demonstrated that their reactivity can be predictably modulated by altering substituents on the pyrimidine core and the nature of the exocyclic sulfonyl leaving group. nih.govacs.org This tunability is a significant advantage for designing molecules with specific reaction kinetics.

Application of this compound as Advanced Chemical Probes

The high reactivity of the 2-methylsulfonyl group towards nucleophiles, particularly thiols, makes this compound an excellent candidate for development as an advanced chemical probe for biological studies. nih.govacs.orgresearchgate.net

Future research in this area should focus on:

Covalent Inhibitors and Warheads: Designing and synthesizing derivatives of this compound as covalent inhibitors for specific enzymes, particularly those with a cysteine residue in their active site. nih.govacs.org The pyrimidine scaffold can be elaborated to achieve selectivity for the target protein. Recent work has highlighted 2-sulfonylpyrimidines as effective "warheads" for cysteine arylation under mild, biocompatible conditions. nih.govacs.orgchemrxiv.org

Photoaffinity Labeling Probes: Incorporating photoactivatable groups (e.g., diazirines) and reporter tags (e.g., alkynes or fluorophores) into the this compound scaffold. mdpi.comnih.gov Such probes would enable the identification of protein targets in complex biological systems through photoaffinity labeling.

Activity-Based Probes (ABPs): Developing ABPs to profile the activity of specific enzyme families in native proteomes. mdpi.com The reactivity of the sulfonyl group can be tuned to target enzymes with specific activity levels.

The ability to fine-tune the reactivity of the 2-sulfonylpyrimidine core is a key advantage in probe development, allowing for the design of probes that can selectively label proteins based on the nucleophilicity of their cysteine residues. nih.govacs.org

Integration with High-Throughput Screening and Combinatorial Chemistry for Library Generation

The versatile pyrimidine core of this compound makes it an ideal scaffold for the generation of large and diverse chemical libraries for high-throughput screening (HTS).

Future efforts should be directed towards:

Combinatorial Library Synthesis: Utilizing the reactivity of the 2-methylsulfonyl group to generate libraries of pyrimidine derivatives through parallel synthesis or split-and-mix techniques. americanpeptidesociety.org The displacement of the sulfonyl group with a variety of nucleophiles (e.g., amines, thiols, alcohols) can rapidly produce a large number of distinct compounds.

Fragment-Based Drug Discovery (FBDD): Using this compound and its simple derivatives as fragments in FBDD campaigns. The pyrimidine core provides a rigid scaffold that can be elaborated to develop potent and selective ligands.

DNA-Encoded Libraries (DELs): Integrating the this compound scaffold into the design of DNA-encoded libraries. This would allow for the screening of massive libraries of compounds against a wide range of biological targets.

The development of covalent fragment libraries is an emerging area in drug discovery, and 2-sulfonylpyrimidines are promising candidates for inclusion in such libraries due to their tunable reactivity. dovepress.com

Multidisciplinary Research Approaches in Pyrimidine Chemistry

Maximizing the potential of this compound will require a multidisciplinary approach, integrating expertise from various fields.

Future research should foster collaborations between:

Synthetic and Medicinal Chemists: To design and synthesize novel derivatives with improved properties. nih.govnih.govmdpi.com

Computational Chemists: To perform in silico studies, such as molecular docking and reactivity predictions, to guide the design of new compounds and understand their mechanism of action. nih.govacs.org

Chemical Biologists: To develop and apply chemical probes based on the this compound scaffold to study biological processes. chemscene.com

Pharmacologists and Biochemists: To evaluate the biological activity of new derivatives and elucidate their mechanisms of action. mdpi.commdpi.com

Such integrated approaches, combining computational studies with experimental synthesis and biological testing, have already proven successful in the development of other pyrimidine-based compounds and will be essential for unlocking the full potential of this compound. nih.govacs.org

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2-(methylsulfonyl)pyrimidin-5-ol?

Answer:

  • Reaction Design : Start with pyrimidin-5-ol derivatives functionalized at the 2-position. Introduce the methylsulfonyl group via nucleophilic substitution using methanesulfonyl chloride under basic conditions (e.g., NaOH or K₂CO₃) .
  • Purification : Use recrystallization (solvent: ethanol/water) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Monitor purity via TLC (Rf ~0.3–0.5 in ethyl acetate) .
  • Safety : Perform reactions in a fume hood with PPE (gloves, goggles) due to reactive sulfonylating agents. Handle waste according to hazardous chemical protocols .

Basic: How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

Answer:

  • ¹H NMR : Look for a singlet (~δ 3.4 ppm) for the methylsulfonyl group (CH₃SO₂) and aromatic protons (pyrimidine ring) between δ 8.0–9.0 ppm. Hydroxyl (-OH) protons may appear as a broad peak (~δ 10–12 ppm) .
  • IR : Confirm sulfonyl (SO₂) stretches at ~1300–1350 cm⁻¹ (asymmetric) and ~1140–1160 cm⁻¹ (symmetric). A broad O-H stretch (~3200–3400 cm⁻¹) indicates the hydroxyl group .

Advanced: What strategies resolve contradictions in reported biological activity data for sulfonylpyrimidine derivatives?

Answer:

  • Control Experiments : Verify compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts.
  • Assay Variability : Compare results across multiple cell lines or enzymatic models. For example, antimicrobial activity may differ between Gram-positive and Gram-negative bacteria due to membrane permeability .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 4-methyl-2-(methylthio)pyrimidin-5-yl derivatives) to identify trends in substituent effects .

Advanced: How can crystallography elucidate the molecular conformation of this compound?

Answer:

  • Crystal Growth : Dissolve the compound in a slow-evaporating solvent (e.g., methanol/water) to obtain single crystals.
  • Data Collection : Use X-ray diffraction (e.g., Bruker D8 APEXII CCD) with Mo-Kα radiation (λ = 0.71073 Å). Refine structures using SHELXL97, reporting R-factors <0.05 for high confidence .
  • Key Parameters : Analyze dihedral angles between the pyrimidine ring and sulfonyl group to assess planarity (expected: <10° deviation) .

Basic: What purification techniques are most effective for isolating this compound?

Answer:

  • Recrystallization : Use ethanol/water (70:30 v/v) to remove polar impurities. Yield typically 60–75% .
  • Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate). Collect fractions showing a single spot on TLC.
  • HPLC : For high-purity requirements, use a C18 column with acetonitrile/water (50:50) mobile phase .

Advanced: How can computational modeling predict the reactivity of this compound?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Solvent Effects : Simulate reaction pathways (e.g., sulfonate hydrolysis) using polarizable continuum models (PCM) for water or DMSO.
  • Validation : Compare computed IR/NMR spectra with experimental data to confirm accuracy .

Basic: What are the stability challenges for this compound under varying pH conditions?

Answer:

  • Acidic Conditions : The sulfonyl group is stable, but the hydroxyl group may protonate, reducing solubility.
  • Basic Conditions : Risk of deprotonation at the hydroxyl group, leading to potential ring-opening reactions. Monitor stability via UV-Vis (λmax ~260–280 nm) over 24 hours .
  • Storage : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis .

Advanced: How to design structure-activity relationship (SAR) studies for sulfonylpyrimidine analogs?

Answer:

  • Substituent Variation : Modify the pyrimidine ring at positions 4 and 6 (e.g., fluoro, methyl groups) to assess electronic effects on biological activity .
  • Bioisosteres : Replace the sulfonyl group with sulfonamide or sulfoxide to compare pharmacokinetic profiles.
  • Assay Design : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR for binding affinity measurements .

Advanced: What mechanistic insights explain unexpected byproducts in sulfonylpyrimidine synthesis?

Answer:

  • Side Reactions : Over-sulfonylation or oxidation of intermediates (e.g., methylthio to methylsulfonyl) due to excess methanesulfonyl chloride. Use stoichiometric control and inert atmospheres to suppress .
  • Isolation : Characterize byproducts via LC-MS and ¹H NMR. Common impurities include disulfonyl derivatives (δ 3.5–3.7 ppm for two CH₃SO₂ groups) .

Basic: How to validate analytical methods for quantifying this compound in biological matrices?

Answer:

  • Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) for plasma or tissue homogenates.
  • LC-MS/MS : Employ a triple quadrupole mass spectrometer with ESI+ ionization. Monitor transitions m/z 189 → 110 (quantifier) and 189 → 92 (qualifier) .
  • Validation Parameters : Assess linearity (R² >0.99), precision (RSD <15%), and recovery (>80%) per ICH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.